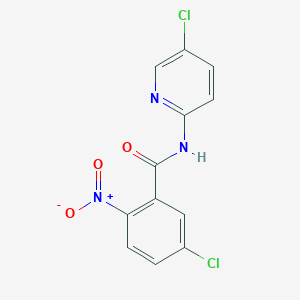
5-Chloro-N-(5-chloro-pyridin-2-yl)-2-nitro-benzamide
Cat. No. B8583710
M. Wt: 312.10 g/mol
InChI Key: DQSJZRHQVGCCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08227492B2
Procedure details


To a stirred solution of 5-chloro-2-nitro-benzoic acid (100 g, 0.4962 mol) in acetonitrile (500 mL) was added pyridine (121 mL, 1.48 mol) at 25-30° C. The reaction mixture was then cooled to 0-10° C. under nitrogen atmosphere. To this was added POCl3 (54.6 mL, 0.5955 mol) drop wise by maintaining exothermicity. After stirring at 25-30° C. for 1 hr, reaction mixture was poured in cold water and filtered. Solid obtained was stirred in 500 mL of saturated solution of sodium bicarbonate for 10 min. Filtration and drying afforded 164 g of titled compound in 86% yield.






[Compound]
Name
saturated solution
Quantity
500 mL
Type
solvent
Reaction Step Four

Name
Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.[N:14]1C=C[CH:17]=[CH:16][CH:15]=1.O=P(Cl)(Cl)[Cl:22].C(=O)(O)[O-].[Na+].[C:30](#[N:32])[CH3:31]>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([NH:32][C:30]1[CH:31]=[CH:17][C:16]([Cl:22])=[CH:15][N:14]=1)=[O:9] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
121 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
54.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
[Compound]
|
Name
|
saturated solution
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 25-30° C. for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by maintaining exothermicity
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solid obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=C(C(=O)NC2=NC=C(C=C2)Cl)C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 164 g | |
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
